Chromium(3+) acetylacetonate
Description
Contextualization of Chromium(III) Acetylacetonate (B107027) as a Prototypical Coordination Compound
Chromium(III) acetylacetonate serves as a classic example of a coordination compound, which consists of a central metal atom—in this case, chromium in the +3 oxidation state—surrounded by ligands. researchgate.net The ligands are three bidentate acetylacetonate (acac) anions, which bond to the chromium ion through two oxygen atoms each, forming a stable chelate ring structure. researchgate.netamericanelements.com
The compound exhibits an octahedral geometry with idealized D₃ symmetry. wikipedia.org This structure is a cornerstone concept in inorganic chemistry education and research. The synthesis of Cr(acac)₃ is also a common procedure in academic laboratories, typically involving the reaction of a chromium(III) salt or oxide with acetylacetone (B45752) (Hacac). wikipedia.orgresearchgate.net One common synthesis method involves the reaction of chromium(III) chloride hexahydrate with acetylacetone in the presence of urea (B33335), which slowly hydrolyzes to generate ammonia (B1221849) and create the basic conditions necessary for the deprotonation of acetylacetone. researchgate.netiiste.org
The electronic structure of Cr(acac)₃ is characterized by a quartet ground state, meaning it has three unpaired electrons, which makes the complex paramagnetic. wikipedia.orgontosight.ai This paramagnetism, along with its solubility profile, is key to some of its specialized applications. wikipedia.org
Table 1: Physical and Chemical Properties of Chromium(III) Acetylacetonate
| Property | Value |
|---|---|
| Chemical Formula | Cr(C₅H₇O₂)₃ wikipedia.org |
| Molar Mass | 349.32 g/mol nih.govsigmaaldrich.com |
| Appearance | Deep maroon / Purplish / Reddish solid wikipedia.org |
| Melting Point | 210 °C (410 °F; 483 K) wikipedia.org |
| Boiling Point | 340 °C (644 °F; 613 K) wikipedia.org |
| Density | 1.34 g/cm³ wikipedia.org |
| Solubility | Soluble in nonpolar organic solvents like ethanol, chloroform, and toluene; insoluble in water. wikipedia.orgiiste.orgnbinno.com |
| Symmetry | Idealized D₃ wikipedia.org |
Evolution of Academic Research on Chromium(III) Acetylacetonate Complexes
Metal acetylacetonates, including Cr(acac)₃, hold historical significance as they were among the first compounds to be identified as what are now known as coordination complexes. researchgate.net Their unexpected volatility drew significant research interest, particularly during World War II for potential applications in isotope separation. researchgate.net
Early research focused on the fundamental synthesis, structure, and basic properties of these complexes. researchgate.net Over the years, investigations have evolved to explore the reactivity of the acetylacetonate ligand itself within the complex. For instance, the chelate rings of Cr(acac)₃ are relatively inert to substitution but can undergo electrophilic substitution at the central carbon atom of the ring, leading to derivatives like bromo-, nitro-, and formyl-substituted complexes. wikipedia.orgkashanu.ac.ir
More recent research has focused on modifying the ligands to fine-tune the electronic and physical properties of the complex for specific applications. rsc.org This includes creating derivatives to enhance solubility or alter electrochemical potentials. rsc.org The ability to form stable, well-dispersed products on various supports like silica (B1680970) has also been a significant area of study, aiming to create heterogeneous catalysts with improved performance. kashanu.ac.ir
Scope and Significance of Advanced Investigations
The unique properties of Chromium(III) acetylacetonate have made it a subject of advanced scientific inquiry, with significant applications in diverse areas of chemical research.
NMR Spectroscopy: Due to its paramagnetic nature, Cr(acac)₃ is widely used as a "relaxation agent" in Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgchemeurope.com While paramagnetism typically broadens NMR signals, the addition of small amounts of Cr(acac)₃ can shorten the spin-lattice relaxation times of nuclei. wikipedia.org This is particularly useful in quantitative ¹³C NMR, where it helps overcome the issue of long relaxation times for quaternary carbons, allowing for faster data acquisition and more accurate signal integration. wikipedia.org
Catalysis: Cr(acac)₃ functions as a catalyst or precursor in various organic reactions. ontosight.ainordmann.global It has been employed in the polymerization of olefins and ethylene (B1197577), and the oxidation of alcohols to aldehydes and ketones. ontosight.ainbinno.comkashanu.ac.ir Its catalytic activity is a major driver of ongoing research, including efforts to immobilize the complex on solid supports to create more efficient and reusable catalysts. kashanu.ac.ir
Materials Science: The compound is a valuable precursor in the synthesis of advanced materials. nbinno.com Its thermal stability allows it to be used in chemical vapor deposition (CVD) to create chromium oxide thin films. americanelements.com It also serves as a starting material for the synthesis of chromium-based nanoparticles, such as chromium oxide nanoparticles, which have potential applications in energy storage and electronics. ontosight.ainbinno.com Furthermore, it is used as a dopant in the preparation of materials like transparent conductive coatings. nbinno.com
Electrochemistry: The electrochemical properties of Cr(acac)₃ and its derivatives are being explored for applications in energy storage, such as non-aqueous redox flow batteries. rsc.orgsamaterials.com Research focuses on modifying the acetylacetonate ligands to improve the solubility and electrochemical reversibility of the complex, which are crucial for battery performance. rsc.org
Table 2: Overview of Advanced Research Applications for Cr(acac)₃
| Research Area | Specific Application | Research Focus |
|---|---|---|
| NMR Spectroscopy | Relaxation Agent | Shortening nuclear spin-lattice relaxation times for quantitative ¹³C NMR. wikipedia.org |
| Catalysis | Catalyst / Precursor | Polymerization of olefins; Oxidation of alcohols. ontosight.ainbinno.com |
| Materials Science | Precursor | Synthesis of chromium oxide nanoparticles and thin films via CVD. nbinno.com |
| Electrochemistry | Redox-Active Material | Development of active species for non-aqueous redox flow batteries. rsc.orgsamaterials.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chromium(3+);pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJCSPGGZSWVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
| Record name | Chromic acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
349.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-31-2 | |
| Record name | Tris(acetylacetonato)chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromic acetylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Functionalization of Chromium Iii Acetylacetonate
Established Synthetic Routes for Tris(acetylacetonato)chromium(III)
The synthesis of tris(acetylacetonato)chromium(III), often abbreviated as Cr(acac)₃, can be achieved through several established methods, typically involving the reaction of a chromium(III) salt with acetylacetone (B45752) (Hacac) in the presence of a base. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate (B107027) anion, which then coordinates with the Cr³⁺ ion. researchgate.net
One common and effective method starts with chromium(III) chloride hexahydrate (CrCl₃·6H₂O). researchgate.netiiste.org In this procedure, urea (B33335) is added to the aqueous solution of the chromium salt and acetylacetone. Upon heating, urea slowly hydrolyzes to produce ammonia (B1221849), which acts as a base to deprotonate the acetylacetone. researchgate.netiiste.org This gradual generation of base is crucial to prevent the precipitation of chromium(III) hydroxide, which is kinetically inert. iiste.org As the acetylacetonate anion forms, it reacts with the chromium(III) ions, leading to the formation of deep maroon crystals of Cr(acac)₃. researchgate.net
Alternative routes utilize different chromium precursors. For instance, chromium(III) oxide (Cr₂O₃) can be reacted directly with acetylacetone to yield the complex and water. wikipedia.org Another reported synthesis involves the reaction of chromium(VI) oxide (CrO₃) with acetylacetone, which produces a nearly quantitative yield of Cr(acac)₃ without the need for a buffer. tandfonline.com A solid-state synthesis has also been developed where a mixture of solid chromium(III) chloride and sodium acetylacetonate is subjected to preliminary mechanical activation, enabling the reaction to proceed in a self-propagating manner. researchgate.net
| Chromium Precursor | Reagents | Key Conditions | Reference |
|---|---|---|---|
| Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) | Acetylacetone, Urea | Heating in aqueous solution (80-90°C). researchgate.netiiste.org | researchgate.netiiste.org |
| Chromium(III) oxide (Cr₂O₃) | Acetylacetone | Direct reaction. | wikipedia.org |
| Chromium(VI) oxide (CrO₃) | Acetylacetone | Reaction proceeds without an external buffer. tandfonline.com | tandfonline.com |
| Chromium(III) chloride (solid) | Sodium acetylacetonate (solid) | Mechanical activation followed by self-propagating reaction. researchgate.net | researchgate.net |
Advanced Ligand Functionalization and Derivatization Strategies
The chelate rings of the acetylacetonate ligands in Cr(acac)₃ are susceptible to electrophilic substitution at the central (γ) carbon atom, allowing for extensive functionalization. wikipedia.org
A key functionalization strategy is the bromination of the acetylacetonate ligand. Tris(3-bromo-acetylacetonato)chromium(III), or Cr(Br-acac)₃, can be synthesized by treating Cr(acac)₃ with a brominating agent such as N-bromosuccinimide (NBS). kashanu.ac.ir This reaction introduces a bromine atom at the γ-position of each acetylacetonate ring. The resulting complex, Cr(Br-acac)₃, is a stable compound with a good leaving group (bromide), making it an excellent precursor for further derivatization. kashanu.ac.ir The successful synthesis of this brominated derivative is confirmed by its distinct melting point (225 °C) compared to the parent compound (214 °C). kashanu.ac.ir This electrophilic substitution demonstrates the aromatic-like character of the chelate ring.
While direct conjugate additions are less common, the functionalized ligands can undergo subsequent reactions that modify their structure. The bromine atom introduced in Cr(Br-acac)₃ serves as a handle for nucleophilic substitution reactions. For example, when Cr(Br-acac)₃ reacts with an amine-functionalized surface, a substitution addition occurs where the amine's nitrogen atom displaces the bromide on the acetylacetonate ring. kashanu.ac.irkashanu.ac.ir This forms a stable, covalent C-N bond, effectively modifying the ligand by attaching it to another moiety. kashanu.ac.ir This type of reaction is crucial for covalently linking the complex to solid supports.
The derivatization strategies allow for the creation of more complex architectures with varied donor atoms. By reacting tris(3-bromo-acetylacetonato)chromium(III) with a support material that has been pre-functionalized with amine groups (e.g., amine-functionalized silica), a new complex is formed. kashanu.ac.ir In this product, the original acetylacetonate ligand, which coordinates to the chromium center via two oxygen atoms, is now also covalently linked to the support via a nitrogen atom. This creates a hybrid organic-inorganic system where the ligand framework incorporates a new heteroatom linkage, expanding the coordination sphere's periphery. kashanu.ac.irkashanu.ac.ir
Heterogenization and Immobilization Techniques
Immobilizing homogeneous catalysts like Cr(acac)₃ onto solid supports combines the advantages of high activity and selectivity with the ease of separation and reusability characteristic of heterogeneous catalysts. Mesoporous silica (B1680970) materials are excellent supports due to their high surface area and stable, ordered pore structures. kashanu.ac.ir
Two primary methods are used to graft chromium(III) acetylacetonate onto mesoporous silica supports like MCM-41 and LUS-1.
Direct Grafting: This method involves the direct reaction of Cr(acac)₃ with the silica surface. On aluminated silica like Al-MCM-41, the complex can interact in two ways: through hydrogen bonding between the acetylacetonate ligands and surface hydroxyl groups, or via a ligand exchange reaction with surface Al-OH groups. researchgate.netuu.nl The latter results in the formation of a surface species such as SiO–Cr(acac)₂, where one ligand is lost and the chromium center is covalently bonded to the support through an oxygen atom. rsc.org Thermogravimetric analysis (TGA) supports this mechanism, showing that the acetylacetonate ligands are removed in distinct stages upon heating. uu.nl
Indirect Grafting via Functionalized Ligands: This more robust method involves creating a stable covalent linkage between the complex and the support. kashanu.ac.irkashanu.ac.ir The process typically involves two steps:
Support Functionalization: The silica surface (e.g., LUS-1) is first treated with an organosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce reactive amine groups. kashanu.ac.irresearchgate.net
Complex Anchoring: The amine-functionalized silica is then reacted with a modified complex, such as tris(3-bromo-acetylacetonato)chromium(III). A nucleophilic substitution reaction occurs between the surface amine groups and the C-Br bond on the ligand, forming a stable covalent bond. kashanu.ac.irkashanu.ac.ir This method prevents leaching of the metal complex, which can be an issue with weaker, non-covalent interactions. kashanu.ac.ir
| Grafting Method | Support | Chromium Species | Mechanism | Bonding Type | Reference |
|---|---|---|---|---|---|
| Direct Grafting | Al-MCM-41 | Cr(acac)₃ | Ligand exchange with surface hydroxyls or hydrogen bonding. researchgate.netuu.nl | Covalent (Si-O-Cr) or Hydrogen Bonding | researchgate.netuu.nlrsc.org |
| Indirect Grafting | LUS-1, MCM-41 | Cr(Br-acac)₃ | Nucleophilic substitution on the functionalized ligand by surface amine groups. kashanu.ac.irkashanu.ac.ir | Covalent (Ligand-C-N-Support) | kashanu.ac.irkashanu.ac.ir |
Surface Binding Mechanisms on Inorganic Oxide Supports (e.g., Silica, Alumina)
The interaction of Chromium(III) acetylacetonate, Cr(acac)3, with inorganic oxide supports like silica (SiO2) and alumina (B75360) (Al2O3) is a critical first step in the synthesis of supported chromium catalysts. The binding mechanisms, however, differ significantly between these two common supports due to the distinct nature and chemistry of their surface active sites. isofts.kiev.ua
On silica surfaces, the primary binding mechanism involves the formation of hydrogen bonds. The surface of silica is populated with hydroxyl groups (silanols, ≡Si-OH). These groups act as proton donors and can form hydrogen bonds with the oxygen atoms of the acetylacetonate ligands of the Cr(acac)3 molecule. isofts.kiev.uaresearchgate.netuu.nl This interaction is considered a form of associative adsorption. rsc.org Spectroscopic studies, including Temperature Programmed Desorption Mass Spectrometry (TPD-MS), have confirmed this mechanism by detecting the release of acetylacetone molecules upon thermal activation, which is proportional to the amount of hydrogen-bonded Cr(acac)3. isofts.kiev.ua
In contrast, the binding of Cr(acac)3 on an alumina surface is governed by a different interaction. While some interaction with surface hydroxyl groups can occur, the predominant mechanism is a donor-acceptor interaction. isofts.kiev.uaresearchgate.netrsc.org The coordinatively unsaturated aluminum ions (Al³⁺), which act as Lewis acid sites on the alumina surface, interact with the delocalized π-electrons of the acetylacetonate ligands. isofts.kiev.uaresearchgate.net This interaction is a form of chemisorption and is generally stronger than the hydrogen bonding observed on silica. uu.nl The involvement of the acetylacetonate ligands in this interaction is supported by shifts in their characteristic infrared (IR) spectroscopic bands. isofts.kiev.ua
The different binding mechanisms are also reflected in the color change of the complex upon deposition. Bulk Cr(acac)3 is magenta, but upon decoration on both silica and alumina surfaces, it turns green. isofts.kiev.ua This color change is attributed to a red shift in the d-d electron transition band in the UV-vis spectra, with a more significant shift observed for alumina, indicating a stronger interaction with the support. isofts.kiev.ua
Interactive Data Table: Comparison of Cr(acac)3 Binding Mechanisms on Silica and Alumina
| Feature | Silica (SiO₂) Support | Alumina (Al₂O₃) Support |
| Primary Binding Mechanism | Hydrogen bonding isofts.kiev.uauu.nl | Donor-acceptor interaction isofts.kiev.uaresearchgate.net |
| Surface Active Sites | Surface hydroxyl groups (silanols) isofts.kiev.uaresearchgate.net | Coordinatively unsaturated Al³⁺ sites (Lewis acids) isofts.kiev.uaresearchgate.netrsc.org |
| Interacting Part of Cr(acac)₃ | Oxygen atoms of acetylacetonate ligands isofts.kiev.ua | π-electrons of acetylacetonate ligands isofts.kiev.ua |
| Nature of Interaction | Associative adsorption rsc.org | Chemisorption researchgate.net |
| Evidence | Release of acetylacetone upon heating (TPD-MS) isofts.kiev.ua | Shifts in IR bands of acetylacetonate ligands isofts.kiev.ua |
| Color Change | Magenta to green isofts.kiev.ua | Magenta to green isofts.kiev.ua |
| UV-vis Spectral Shift (d-d) | Red shift of ~13 nm isofts.kiev.ua | Red shift of ~26 nm isofts.kiev.ua |
Formation of Stable Covalently Bonded Acetylacetonate to Supports
While the initial interaction of Cr(acac)3 with oxide supports is often non-covalent, subsequent treatments can lead to the formation of stable, covalently bonded chromium acetylacetonate species on the surface.
On silica, thermal activation of the hydrogen-bonded Cr(acac)3 complex can induce a ligand substitution reaction with the surface silanol (B1196071) groups. isofts.kiev.uarsc.org This process results in the formation of a direct covalent bond between the chromium center and the silica support, creating a ≡SiO–Cr(acac)₂ species. isofts.kiev.uarsc.org During this reaction, one acetylacetonate ligand is eliminated, typically as an acetylacetone molecule. isofts.kiev.ua The extent of this reaction increases with higher temperatures. For instance, at 200°C, the surface species are predominantly SiO–Cr(acac)₂. rsc.org
A novel and alternative method for achieving stable covalent bonding involves the pre-functionalization of the support material. This approach has been demonstrated with mesoporous silica (LUS-1), which is first functionalized with an amine-containing group, 3-aminopropyltriethoxysilane. kashanu.ac.ir A modified chromium complex, tris(3-bromo-acetylacetonato) chromium(III), is then introduced. A substitution reaction occurs between the amine group on the functionalized silica and the bromo-group on the acetylacetonate ligand, forming a stable covalent C-N bond that tethers the complex to the support. kashanu.ac.ir This method creates a robust linkage that can withstand acidic media and polar solvents without altering the structure. kashanu.ac.ir
On alumina, the pathway to covalent bonding is less direct. The strong donor-acceptor interaction can be a precursor to ligand removal at elevated temperatures, assisted by proton transfer from surface hydroxyls or pyrolysis of the ligand itself. researchgate.netrsc.org While this leads to chromium species strongly bound to the surface, it often involves the decomposition of the acetylacetonate ligand. However, a ligand exchange reaction between Cr(acac)3 and the surface Al-OH groups on Al-containing mesoporous materials (AlMCM-41) has been reported, leading to the formation of covalent Cr-O-Al bonds. uu.nlresearchgate.net
Interactive Data Table: Research Findings on Covalent Bonding of Cr(acac)x to Supports
| Support Material | Method | Resulting Species | Key Findings |
| **Silica (SiO₂) ** | Thermal activation of adsorbed Cr(acac)₃ isofts.kiev.uarsc.org | ≡SiO–Cr(acac)₂ | Ligand substitution with surface silanol groups occurs with increasing temperature, releasing one acetylacetone molecule. isofts.kiev.uarsc.org |
| Amine-functionalized Silica (LUS-1) | Reaction with tris(3-bromo-acetylacetonato) chromium(III) kashanu.ac.ir | Support-NH-C(acac)-Cr(acac)₂ | Forms a stable covalent C-N bond between the support and the ligand, not the metal center. kashanu.ac.ir |
| Alumina (Al₂O₃) / Al-containing Silica (AlMCM-41) | Thermal activation of adsorbed Cr(acac)₃ uu.nlrsc.org | Covalently bound Cr species (e.g., via Cr-O-Al bonds) | Involves ligand exchange with surface Al-OH groups or ligand removal through pyrolysis. uu.nlrsc.org |
Advanced Spectroscopic Elucidation of Electronic and Molecular Structures
Vibrational Spectroscopic Probes (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for examining the vibrational modes within a molecule, offering a window into its structural and bonding properties.
The infrared spectrum of Cr(acac)3 displays characteristic bands that are sensitive to the coordination of the acetylacetonate (B107027) (acac) ligand to the chromium(III) center. The region between 1250 cm⁻¹ and 1650 cm⁻¹ is particularly informative, revealing vibrations associated with the C-C and C-O bonds of the chelate ring. iiste.org
Key vibrational bands for the acetylacetonate ligand in Cr(acac)3 are assigned as follows: the bands at 1575 cm⁻¹ and 1520 cm⁻¹ are attributed to C-C stretching coupled with C-O stretching, and C-O stretching coupled with C-C stretching, respectively. researchgate.net Another study identifies bands at 1577 cm⁻¹ for the ν(C=O) vibration and 1522 cm⁻¹ for a combination of ν(C=C) and ν(C-C) vibrations. iiste.org A medium to strong band is also typically observed in the 910-940 cm⁻¹ range in metal acetylacetonate complexes. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| ν(C=O) | 1577 | iiste.org |
| ν(C=C) + ν(C-C) | 1522 | iiste.org |
| ν(C-C) + ν(C-O) | 1278 | iiste.org |
| δ(C-H) | 1320-1470 | iiste.org |
Infrared spectroscopy can also be utilized to probe intermolecular interactions. When Cr(acac)3 is supported on materials like MCM-41, hydrogen bonding between the surface hydroxyl groups and the acetylacetonate ligands can be observed. uu.nl This is evidenced by a broad band around 3400 cm⁻¹ in the hydroxyl region of the FTIR spectrum. uu.nl The intensity of this band changes with heat treatment, indicating the removal of the ligands and the restoration of the surface silanol (B1196071) groups, which appear as a sharp band at 3750 cm⁻¹. uu.nl
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, DRS, Luminescence)
Electronic spectroscopy provides crucial information about the d-orbital energy levels of the chromium(III) ion and the dynamics of its excited states.
The color of Cr(acac)3 arises from electronic transitions between the d-orbitals of the Cr³⁺ ion, which are split in energy by the octahedral field of the acetylacetonate ligands. wikipedia.orgumass.edu The ground electronic state of this d³ complex is ⁴A₂. msu.educardiff.ac.uk The absorption spectrum is characterized by two main spin-allowed d-d transitions: ⁴A₂ → ⁴T₂ and ⁴A₂ → ⁴T₁. msu.educardiff.ac.uk
The energy difference between the t₂g and e_g sets of d-orbitals, known as the ligand field splitting parameter (Δo or 10Dq), can be determined from the energy of the lowest spin-allowed transition, ⁴A₂ → ⁴T₂. umass.edu For Cr(acac)3, the ligand-field splitting has been reported to be around 2.2 eV. nih.gov
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| ⁴A₂ → ⁴T₂ Transition | ~18,700 cm⁻¹ (in methanol-ethanol glass at 100°K) | Absorption Spectroscopy | actachemscand.org |
| Ligand Field Splitting (Δo) | 2.2 eV | UV-Vis and RAS Calculations | nih.gov |
Following photoexcitation into its ligand-field bands, Cr(acac)3 undergoes a series of rapid relaxation processes. Femtosecond time-resolved absorption spectroscopy has revealed that after excitation into the ⁴T₂ state, the system undergoes intersystem crossing to the ²E state at a rate faster than 10¹³ s⁻¹. msu.eduscilit.com This is followed by vibrational cooling within the ²E state, which occurs with a time constant of approximately 1.1 to 1.2 picoseconds. msu.eduscilit.comfrontiersin.org
Time-resolved infrared (TRIR) spectroscopy has provided further details on the relaxation pathways. After electronic excitation, a major pathway (70-85%) for ground state recovery occurs with a time constant of 15 ps. researchgate.netacs.org A minor pathway involves trapping in the long-lived ²E state, followed by intersystem crossing back to the ground state with a time constant of 760-900 ps. researchgate.net
| Process | Time Constant | Technique | Reference |
|---|---|---|---|
| ⁴T₂ → ²E Intersystem Crossing | > 10¹³ s⁻¹ (rate) | Femtosecond Time-Resolved Absorption | msu.eduscilit.com |
| Vibrational Cooling in ²E State | 1.1 ± 0.1 ps | Femtosecond Time-Resolved Absorption | msu.eduscilit.com |
| Major Ground State Recovery | 15 ps | Time-Resolved Infrared Spectroscopy | researchgate.netacs.org |
| Minor Ground State Recovery (from ²E) | 760-900 ps | Time-Resolved Infrared Spectroscopy | researchgate.net |
Cr(acac)3 exhibits luminescence from the ²E excited state to the ⁴A₂ ground state. msu.edu To minimize intermolecular interactions that can quench luminescence, studies are often conducted with Cr(acac)3 doped into a crystalline host lattice such as Al(acac)3. acs.org
Site-selective and narrowed luminescence and excitation spectroscopy have been employed to probe the fine details of the ²E → ⁴A₂ transitions, often referred to as the R lines. acs.orgacs.org In the Al(acac)3/Cr(III) system, the luminescence spectrum at low temperatures shows distinct lines corresponding to different crystallographic sites for the Cr³⁺ ion. acs.org For one of these sites, a narrowed luminescence spectrum at 1.8 K reveals the electronic origin (R1 line). acs.org The splitting of the ²E state has been determined to be 138 cm⁻¹ in a related brominated system. acs.orgacs.orgnih.gov
Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques for characterizing materials with unpaired electrons, such as Chromium(3+) acetylacetonate. These methods provide detailed insights into the electronic structure and coordination environment of the paramagnetic metal center.
Determination of Zero-Field Splitting Parameters (D and E) and Anisotropy
For transition metal complexes with more than one unpaired electron (S > 1/2), such as the S = 3/2 system of Cr(III), the degeneracy of the spin states is lifted even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). The ZFS is described by the axial parameter (D) and the rhombic parameter (E), which quantify the magnitude of the splitting and the deviation from axial symmetry, respectively.
ESR/EPR spectroscopy is the primary method for the direct determination of these parameters. The spectra of Cr(III) complexes are interpreted using a spin Hamiltonian, which includes terms for the electron Zeeman interaction and the ZFS. The fluctuation of the ZFS interaction is a dominant mechanism for the electron spin relaxation processes of this compound in solution researchgate.net. X-band ESR spectra of Cr(III) complexes typically exhibit sufficient features to allow for the accurate determination of the spin Hamiltonian parameters, including D and E nih.gov.
The anisotropy of the system is reflected in the g-factor, which would be a single value for an isotropic system but is a tensor for anisotropic systems. For this compound, distinct g-values for orientations parallel (g//) and perpendicular (g⊥) to the principal axis of symmetry have been reported, indicating magnetic anisotropy jeol.com.
Reported g-values for this compound
| Parameter | Value |
|---|---|
| g⊥ | 4.04 |
| g// | 1.18 |
Data sourced from the EPR Pigment Library jeol.com.
Spin State Characterization of Chromium(III) Centers
This compound features a central chromium atom in the +3 oxidation state. The Cr(III) ion has a d³ electronic configuration. In the octahedral ligand field provided by the three acetylacetonate ligands, these three d-electrons occupy the lower energy t₂g orbitals with parallel spins, resulting in a total electron spin of S = 3/2 illinois.edunih.gov. This corresponds to a quartet ground state, meaning the complex has three unpaired electrons and is paramagnetic jeol.comwikipedia.org. The paramagnetism and the number of unpaired electrons can be confirmed experimentally using methods such as the Evans method in NMR spectroscopy researchgate.net.
Elucidation of Electronic Configurations and Coordination Environments
EPR spectroscopy provides valuable information about the electronic configuration and the local coordination environment of the Cr(III) center. The specific electronic configuration for the d³ ion in an octahedral field is (t₂g)³(eg)⁰ wikipedia.org. This arrangement is energetically favorable and accounts for the complex's paramagnetism.
The complex exhibits an octahedral coordination geometry with idealized D₃ symmetry, where the central chromium ion is chelated by three bidentate acetylacetonate ligands. The coordination is through the oxygen atoms of the ligands, with Cr-O bond distances measured at 1.93 Å wikipedia.org. EPR can also be used to detect changes to this coordination environment. For instance, studies have shown that under certain reactive conditions, the chromium center can be reduced from Cr(III) to Cr(I), a change that is clearly observable through distinct changes in the EPR spectrum nmrwiki.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems
The paramagnetic nature of this compound, which is a central feature in EPR studies, also leads to significant effects in NMR spectroscopy. While often seen as a source of interference due to peak broadening, these paramagnetic effects can be leveraged for specific applications, particularly in quantitative analysis.
Application of Chromium(III) Acetylacetonate as a Paramagnetic Relaxation Agent in Quantitative ¹³C NMR
A significant challenge in quantitative ¹³C NMR spectroscopy is the long spin-lattice relaxation times (T₁) of carbon nuclei, especially quaternary carbons wikipedia.org. This necessitates long delays between successive scans to allow for full relaxation of the nuclear magnetization, making experiments exceedingly time-consuming amanote.com.
This compound is widely used as a paramagnetic relaxation agent (PRA) to overcome this limitation wikipedia.org. Its solubility in nonpolar organic solvents makes it suitable for a wide range of NMR samples wikipedia.org. The unpaired electrons of the Cr(III) center create a fluctuating magnetic field that provides a highly efficient, alternative relaxation pathway for nearby nuclei wikipedia.org. This dipole-dipole interaction significantly shortens the T₁ values of the nuclei in the sample molecule.
By reducing T₁, the necessary delay between NMR pulses can be shortened, allowing for a greater number of scans to be acquired in a given period. This enhances the signal-to-noise ratio and dramatically reduces the total experiment time without compromising the quantitative accuracy of the measurement, provided that an inverse-gated decoupling sequence is used to suppress the Nuclear Overhauser Effect (NOE) elsevierpure.com.
The concentration of Cr(acac)₃ must be carefully optimized. Insufficient amounts will not reduce T₁ adequately, while excessive concentrations will cause a drastic shortening of the spin-spin relaxation time (T₂), leading to severe line broadening, loss of resolution, and difficulties with the instrument's lock and shim systems cdnsciencepub.comnih.gov.
Effectiveness of Cr(acac)₃ as a Relaxation Agent
| System | Cr(acac)₃ Conc. | Nucleus | T₁ Reduction | Experiment Time Reduction |
|---|---|---|---|---|
| Maltodextrin | 10 mM | ¹³C | 829 ms → 431 ms | 5.5 h → 3 h |
| - | - | ¹³C | > 6-fold | - |
| - | 10 mM | ³¹P | 4 to 5-fold | - |
Data compiled from studies on maltodextrin and in FlowNMR applications elsevierpure.comscielo.bryoutube.com.
Influence of Paramagnetic Relaxation on Apparent Volumes of Activation in Exchange Reactions
The study of chemical exchange reactions and the determination of their mechanisms often involve measuring kinetic parameters as a function of pressure using NMR spectroscopy. The pressure dependence of the rate constant allows for the calculation of the volume of activation (ΔV‡), which provides insight into the reaction mechanism (e.g., associative vs. dissociative). For Cr(III) complexes, aquation reactions are typically characterized by an associative interchange (Ia) mechanism, with an average ΔV‡ of approximately -6 cm³ mol⁻¹ researchgate.net.
These kinetic studies frequently rely on analyzing the line broadening of NMR signals. However, the presence of a paramagnetic species like this compound can also influence line widths and their dependence on pressure, independent of any chemical exchange process. This raises the question of whether the paramagnetic relaxation itself interferes with the accurate determination of ΔV‡.
A detailed study investigated the effects of paramagnetic relaxation on NMR parameters in non-exchanging systems under variable pressure, using Cr(acac)₃ as a model cdnsciencepub.com. The key findings were:
For ¹H NMR, the line width showed a small but measurable dependence on pressure. However, the increase was minor enough to suggest that any correction to an apparent ΔV‡ for an exchanging system due to this paramagnetic effect would likely be negligible and fall within experimental error cdnsciencepub.com.
For quadrupolar nuclei (e.g., ¹⁴N), the effect was much more pronounced. The line width of the solvent signal showed a significantly greater increase with pressure when a paramagnetic solute was present cdnsciencepub.com.
This indicates that when determining activation volumes for exchange reactions at paramagnetic centers by analyzing the line broadening of quadrupolar nuclei, the data must be corrected for the pressure dependence of the paramagnetic relaxation contribution to avoid significant errors in the calculated ΔV‡ cdnsciencepub.com.
: X-ray Absorption Spectroscopy (L-edge XAS)
X-ray Absorption Spectroscopy (XAS) at the L-edge of 3d transition metals is a powerful technique for investigating the local valence electronic structure at the metal center. nih.govnih.govresearchgate.net This method probes the metal-centered 2p → 3d electronic transitions, providing data that is highly sensitive to the spin state, oxidation state, and the local ligand environment of the metal. nih.govresearchgate.net
Probing Valence Electronic Structure at the Metal Center
For this compound, or Cr(acac)₃, L-edge XAS provides specific insights into the electronic configuration of the high-spin Cr(III) ion. nih.govnih.gov The Cr(III) center in this complex has a 3d³ electron configuration and resides in a near-octahedral coordination environment formed by six oxygen atoms (a CrO₆ core). nih.gov This octahedral ligand field causes the metal's 3d-orbitals to split into a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e₉). nih.gov In the ground state of Cr(acac)₃, the three 3d electrons singly occupy the t₂g orbitals, leaving the e₉ orbitals empty. nih.gov
The L-edge XAS spectrum is generated by the excitation of a 2p core electron into the unoccupied 3d orbitals. nih.gov For Cr(acac)₃, this transition primarily populates the empty e₉ orbitals. nih.gov The resulting spectrum for Cr(acac)₃ shows distinct L₃ (2p₃/₂) and L₂ (2p₁/₂) edges. nih.gov The features at the L₂-edge are generally less sharp, a phenomenon attributed to greater lifetime broadening compared to the L₃-edge. nih.gov
The spectrum of Cr(acac)₃ in solution bears a strong resemblance to that of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. nih.gov This similarity is expected, as both complexes feature a Cr(III) ion in an octahedral oxygen-ligand environment. nih.gov The ligand field splitting (10 Dq) is also comparable, measured at approximately 2.2 eV for Cr(acac)₃ and 2.0 eV for [Cr(H₂O)₆]³⁺. nih.gov This consistency aligns with the positions of the acetylacetonate and water ligands in the spectrochemical series. nih.gov Theoretical simulations, such as those using the Restricted Active Space (RAS) method, effectively reproduce the experimental spectra and confirm that the transitions populate final states corresponding to a 2p⁵t₂g³e₉¹ configuration at low incident energies. nih.gov
Determination of Absolute Absorption Cross Sections and Branching Ratios
Quantitative analysis of L-edge XAS spectra can be achieved through the determination of absolute absorption cross sections and L-edge branching ratios. nih.gov For Cr(acac)₃ in solution, these values have been successfully measured using a transmission flatjet system, which prevents X-ray-induced sample damage. nih.govnih.gov
The absorption cross section provides a measure of the probability of X-ray absorption. Experimental data for Cr(acac)₃ has yielded specific values for the integrated cross sections across its L-edges. nih.gov
Table 1: Absolute Absorption Cross Sections for this compound
| Parameter | Value (Mb·eV) |
|---|---|
| Integrated L₃-edge (573–582 eV) | 21.7 ± 8.7 |
| Integrated Full L-edge (573–590 eV) | 45 ± 12 |
Data derived from transmission measurements of Cr(acac)₃ in solution. nih.gov
Another crucial parameter derived from the spectra is the L-edge branching ratio, defined as I(L₃)/I(L₃ + L₂). nih.gov This ratio is particularly insightful for comparing electronic structures across a series of related compounds. nih.govnih.govresearchgate.net For the series of high-spin acetylacetonate complexes including Cr(III) (3d³), Mn(III) (3d⁴), and Mn(II) (3d⁵), the branching ratio has been identified as the most revealing experimental observable, especially when considering experimental uncertainties. nih.govnih.govresearchgate.net
The experimentally determined branching ratio for Cr(acac)₃ is significantly smaller than those for its manganese counterparts, an observation that is consistent with theoretical multiplet and RAS calculations. nih.gov This demonstrates the utility of the branching ratio in distinguishing between complexes with different d-electron counts and oxidation states. nih.govescholarship.org
Table 2: Comparison of L-edge Branching Ratios for Acetylacetonate Complexes
| Compound | 3d Electron Count | Branching Ratio (I(L₃)/I(L₃+L₂)) |
|---|---|---|
| This compound | d³ | 0.47 ± 0.10 |
| Manganese(3+) acetylacetonate | d⁴ | 0.66 ± 0.02 |
| Manganese(2+) acetylacetonate | d⁵ | 0.72 ± 0.02 |
Experimental branching ratios highlight the sensitivity of L-edge XAS to the valence electronic structure of the metal center. nih.gov
Compound Index
| This compound |
| Manganese(3+) acetylacetonate |
| Manganese(2+) acetylacetonate |
| Hexaaquachromium(III) ion |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic States
Quantum chemical calculations have been pivotal in mapping the electronic landscape of Cr(acac)₃, a prototypical coordination complex. rsc.org These investigations focus on understanding the nature of its electronic states and the transitions between them, which are fundamental to its photochemical properties.
The relaxation dynamics of Cr(acac)₃ following photoexcitation are governed by the topology of its potential energy surfaces (PES). A key finding from quantum chemical calculations is that the potential energy curve of the initially excited spin-allowed quartet state (⁴T₂) crosses with those of the lower-lying doublet states (²T₁ and ²E) in a region near the Franck-Condon geometry. researchgate.net This proximity of different spin states is crucial for facilitating rapid transitions between them. researchgate.net
The points at which these potential energy surfaces of different electronic states become degenerate are known as conical intersections, which act as kinetic funnels for efficient excited-state decay. researchgate.net For Cr(acac)₃, the crossing between the ⁴T₂ and ²E/²T₁ states provides a pathway for the molecule to transition from the quartet manifold to the doublet manifold, a critical step in its photophysical relaxation cascade. researchgate.net
Table 1: Key Electronic State Crossings in Cr(acac)₃
| Interacting States | Region of Crossing | Significance |
|---|
Spin-Orbit Coupling Calculations for Intersystem Crossing
Intersystem crossing (ISC) is a radiationless process involving a change in spin multiplicity, for instance, from a quartet state to a doublet state. wikipedia.org The efficiency of this "spin-forbidden" process is determined by the magnitude of the spin-orbit coupling (SOC) between the involved electronic states. univie.ac.at Theoretical calculations have revealed strong spin-orbit coupling between the quartet and doublet states of Cr(acac)₃. researchgate.net
Calculations have quantified these couplings, with values ranging from 100-170 cm⁻¹ between the ⁴T₂ and ²T₁ states. researchgate.net Further studies using the SOC-CASSCF(3,5) level of theory calculated SOC matrix elements to be in the range of 21-371 cm⁻¹ at geometries near the potential energy crossing points of the ⁴T₂ and ²E/²T₁ states. researchgate.net These large SOC values are consistent with El Sayed's rule, which predicts strong coupling when a change in spin is accompanied by a change in orbital angular momentum, and they are responsible for the highly efficient and ultrafast nature of the intersystem crossing in this complex. researchgate.net
Table 2: Calculated Spin-Orbit Coupling (SOC) Values for Cr(acac)₃
| Interacting States | Calculated SOC Range (cm⁻¹) | Theoretical Method |
|---|---|---|
| ⁴T₂ and ²T₁ | 100 - 170 | Not specified |
Excited-State Wavepacket Simulations and Dynamics
Simulations of excited-state wavepacket dynamics provide a time-dependent picture of the nuclear and electronic motion following photoexcitation. These simulations have been crucial for understanding the competition between different relaxation channels and the role of vibrational motion in guiding the outcomes of photochemical processes in Cr(acac)₃. researchgate.netacs.org
Femtosecond time-resolved absorption spectroscopy has shown that upon excitation into the ⁴T₂ ligand-field state, the formation of the ²E excited state occurs on an extremely rapid timescale. msu.edu The intersystem crossing associated with the ⁴T₂ → ²E conversion happens at a rate (k_ISC) greater than 10¹³ s⁻¹, which means the process is complete in under 100 femtoseconds. researchgate.netmsu.edu
This ultrafast ISC effectively competes with vibrational relaxation (VR), the process by which a molecule dissipates excess vibrational energy within a given electronic state. researchgate.netmsu.edu This finding contradicts the conventional model of excited-state dynamics, which generally assumes that vibrational relaxation (k_vib) is much faster than internal conversion (k_IC) and intersystem crossing (k_ISC). msu.edu In Cr(acac)₃, the ISC is so fast that it occurs before the molecule can fully thermalize in the initially populated ⁴T₂ state. msu.eduscispace.com Subsequent vibrational cooling in the product ²E state occurs on a slower picosecond timescale. msu.eduacs.org
Table 3: Timescales of Photophysical Processes in Cr(acac)₃
| Process | State Transition | Rate / Time Constant | Reference |
|---|---|---|---|
| Intersystem Crossing (ISC) | ⁴T₂ → ²E | k_ISC > 10¹³ s⁻¹ (< 100 fs) | researchgate.netmsu.edu |
| Vibrational Cooling (VC) | Within ²E state | τ ≈ 1.1 ps | msu.edu |
Role of Vibrational Coherence in Excited State Dynamics
Studies have observed vibrational coherence following excitation into the ⁴A₂ → ⁴T₂ ligand-field absorption band of Cr(acac)₃. rsc.org This coherence manifests as a rapidly damped oscillatory component in the transient kinetic data with a frequency of 164 cm⁻¹. rsc.orgresearchgate.net This frequency is not associated with the ground state of the molecule, indicating it is an excited-state vibrational coherence. rsc.org
Significantly, the timescale of this event suggests that the vibrational coherence is retained during the ultrafast ⁴T₂ → ²E intersystem crossing. rsc.orgscispace.com This implies that a specific, well-defined nuclear motion is coupled to the electronic transition and acts as the reaction coordinate for the ISC. rsc.orgscispace.com The wavepacket, a synchronized superposition of vibrational states, created on the ⁴T₂ potential energy surface appears to propagate through the crossing seam and onto the ²E product state surface while remaining intact. scispace.com The damping time of this coherence, around 70 fs, may be reflective of the surface-crossing event itself. scispace.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study various aspects of Cr(acac)₃, offering a balance between computational cost and accuracy. researchgate.netrsc.org DFT calculations have been used to optimize the molecular geometry, yielding Cr-O bond lengths between 1.972 and 1.978 Å, which are in good agreement with crystallographic data. nih.gov
DFT has also been instrumental in interpreting experimental spectroscopic results. For instance, DFT frequency calculations were used to analyze the vibrational modes of the complex. scispace.comresearchgate.net These calculations helped to assign the experimentally observed 164 cm⁻¹ coherent oscillation to a combination of Cr-O bond stretching in the excited state and large-amplitude motion of the ligand backbone. rsc.orgscispace.com Furthermore, time-dependent DFT (TD-DFT) has been employed to analyze and assign features in the X-ray absorption spectra of Cr(acac)₃, providing insights into its unoccupied electronic structure. rsc.org
Table 4: Compound Names
| Compound Name | Formula |
|---|---|
| Chromium(3+) acetylacetonate (B107027) | Cr(C₅H₇O₂)₃ |
Elucidation of Metal-Ligand Interactions and Bonding Characteristics
Chromium(3+) acetylacetonate, with the formula Cr(C₅H₇O₂)₃, is an octahedral coordination complex. The central chromium(III) ion is bonded to three bidentate acetylacetonate (acac) ligands. Each acac ligand coordinates to the chromium ion through its two oxygen atoms, forming a stable six-membered chelate ring. msu.eduwikipedia.org This coordination results in a molecule with idealized D₃ symmetry. nih.gov
The interaction between the chromium ion and the acetylacetonate ligands is a key aspect of the compound's electronic structure and properties. The bonding within the M(acac) ring is generally considered to have some aromatic character due to delocalized π-bonding in the C₃O₂ portion of the ligand. wikipedia.org
Crystallographic and computational studies have provided precise measurements of the bond lengths within the complex. The Cr-O bond distances are a critical parameter in defining the coordination environment.
| Method | Cr-O Bond Length (Å) | Reference |
|---|---|---|
| Crystallography | 1.93 | nih.gov |
| Crystallography | 1.95 - 1.97 | researchgate.net |
| DFT/B3LYP (solvent optimization) | 1.977 - 1.978 | researchgate.net |
The electronic configuration of the Cr³⁺ ion in this complex is d³, with three unpaired electrons, resulting in a quartet ground state. nih.govresearchgate.net This paramagnetic nature arises from the arrangement of electrons in the d-orbitals, which are split into t₂g and e_g sets by the octahedral ligand field. researchgate.net In the case of Cr(acac)₃, the electronic configuration is (t₂g)³(e_g)⁰. nih.gov
Theoretical Modeling of Spectroscopic Data (e.g., L-edge XAS, CASSCF, CTM, RAS calculations)
Theoretical modeling plays a crucial role in interpreting the complex spectroscopic data of this compound. L-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the 2p to 3d electronic transitions, providing insights into the metal's valence electronic structure, spin state, and metal-ligand interactions. researchgate.netsemanticscholar.org
The Cr L-edge XAS spectrum of Cr(acac)₃ has been studied in detail and compared with various theoretical models to understand the spectral features. researchgate.net The experimental spectrum shows a distinct pre-edge peak about 1.5 eV below the main L₃-edge peak and a smoother appearance on the high-energy side of the L₃-edge. researchgate.net The features of the L₂-edge are less pronounced due to greater lifetime broadening. researchgate.net
Several computational methods have been employed to simulate and interpret the L-edge XAS spectrum of Cr(acac)₃:
Crystal Field Multiplet (CFM) and Charge Transfer Multiplet (CTM) Calculations: These semi-empirical models are used to simulate the L-edge spectra. For Cr(acac)₃, these calculations were performed assuming octahedral (O_h) symmetry with a ligand field splitting (10 Dq) of 2.1 eV. researchgate.net The CTM model extends the CFM approach by including charge-transfer configurations, which can produce satellite features on the high-energy side of the L₃ and L₂ edges. researchgate.net Both CFM and CTM calculations for Cr(acac)₃ yielded branching ratios between 0.55 and 0.56, which are in good agreement with experimental values and consistent with the branching ratio of 0.58 calculated for an ionic Cr³⁺. researchgate.net
These theoretical approaches are essential for a detailed interpretation of the experimental spectra, allowing for the extraction of key electronic structure parameters such as ligand field splitting and the nature of metal-ligand bonding.
Multimode Molecular Dynamics Simulations beyond Born-Oppenheimer Approximation
The photophysics of this compound involves ultrafast excited-state dynamics that cannot be fully described within the confines of the Born-Oppenheimer approximation. wikipedia.org This approximation assumes that the motion of electrons and nuclei can be treated separately due to their large mass difference. wikipedia.org However, in many photochemical and photophysical processes, especially in transition metal complexes, the coupling between electronic and nuclear (vibrational) motions, known as vibronic coupling, is significant and can lead to the breakdown of the Born-Oppenheimer approximation. wikipedia.org
In Cr(acac)₃, excitation into the ligand-field absorption bands initiates a cascade of events, including ultrafast intersystem crossing (ISC) and vibrational relaxation. msu.edu Studies have shown that the intersystem crossing from the initially populated ⁴T₂ state to the ²E state occurs at an extremely high rate (k_ISC > 10¹³ s⁻¹), effectively competing with vibrational relaxation within the ⁴T₂ state. msu.edu This ultrafast ISC is a non-adiabatic process, meaning it involves transitions between different potential energy surfaces.
To accurately model such complex, non-adiabatic dynamics, advanced computational methods that go beyond the Born-Oppenheimer approximation are required. Multimode molecular dynamics simulations are a class of such methods that explicitly treat the coupling between multiple electronic states and the vibrational modes of the molecule. These simulations can propagate the nuclear wavepacket on coupled potential energy surfaces, providing a detailed picture of the non-radiative decay processes.
Theoretical investigations into the relaxation process of Cr(acac)₃ have utilized quantum chemical calculations and excited-state wavepacket simulations. researchgate.net These studies have revealed that a potential energy curve of the ⁴T₂g state crosses those of the ²T₁g states near the Franck-Condon region, and the spin-orbit couplings between these states are strong. researchgate.net This crossing of potential energy surfaces is a hallmark of non-adiabatic dynamics and necessitates a theoretical treatment that goes beyond the Born-Oppenheimer approximation.
While a specific, detailed multimode molecular dynamics simulation of Cr(acac)₃ may not be extensively documented in the literature, the observed ultrafast photophysics strongly indicates that such methods are essential for a complete understanding of the excited-state evolution in this and similar chromium(III) complexes.
Trigonal Level Splittings and Pi-Bonding Contributions in Chelate Complexes
In an ideal octahedral environment, the excited ²E_g state in a d³ complex like Cr(acac)₃ would be degenerate. However, the actual D₃ symmetry of the molecule leads to a splitting of this level. The study of these trigonal level splittings provides valuable information about the electronic structure and, in particular, the nature of the metal-ligand π-bonding.
An extended angular overlap model has been used to rationalize the observed excited-state splittings in Cr(acac)₃. wikipedia.org This model explicitly considers the specific π interactions between the metal d-orbitals and the π-orbitals of the chelate ring, as well as the detailed angular geometry of the complex. wikipedia.org
The key findings from these theoretical investigations are:
The π-bonding effects are the primary determinant of both the sign and the magnitude of the observed excited-state splittings. wikipedia.org
A significant trigonal splitting of the ²E_g state, on the order of about 250 cm⁻¹, has been determined from absorption measurements. wikipedia.org
In contrast, the ground-state splitting is highly sensitive to the angular geometry and anisotropic spin-orbit coupling. wikipedia.org
These results underscore the importance of including metal-ligand π-bonding in any theoretical model that aims to accurately describe the electronic structure of Cr(acac)₃. The trigonal splitting of the excited states serves as a sensitive probe of these π-interactions, providing a deeper understanding of the metal-ligand bonding beyond simple electrostatic considerations.
Catalytic Applications and Mechanistic Investigations
Homogeneous Catalysis Mediated by Chromium(III) Acetylacetonate (B107027)
In homogeneous catalysis, Cr(acac)₃ acts as a soluble catalyst, directly participating in the reaction medium. Its applications in this domain are diverse, ranging from the production of polymers to the synthesis of fine chemicals through oxidation and hydrogenation processes.
Polymerization of Olefins (e.g., Ethylene (B1197577) Polymerization)
Chromium(III) acetylacetonate is a known catalyst for the polymerization of olefins, such as ethylene. researchgate.netkashanu.ac.ir While it can function as a homogeneous catalyst, its activity is often enhanced when supported on various materials. In homogeneous systems, Cr(acac)₃, in conjunction with a cocatalyst, can initiate the polymerization of ethylene to produce polyethylene (B3416737). doi.org The mechanism generally involves the formation of an active chromium species that coordinates with the ethylene monomer, followed by repeated insertion of the monomer into the growing polymer chain. nih.gov The catalytic behavior can be switched to the selective formation of 1-hexene (B165129) and 1-octene (B94956) when Cr(acac)₃ is used with specific ligands and a dimethylaluminum oxide (DMAO) cocatalyst. doi.org
Oxidation Reactions (e.g., Alcohols to Aldehydes and Ketones)
Chromium(III) acetylacetonate has been found to be an effective catalyst for the oxidation of alcohols to aldehydes and ketones. researchgate.netkashanu.ac.ir In a typical application, Cr(acac)₃ (at a concentration of 10 mol%) catalyzes the oxidation of various alcohols using periodic acid as the oxidant in acetonitrile (B52724) at room temperature. researchgate.net This method provides a mild and efficient route for the synthesis of aldehydes and ketones.
The mechanism of these oxidation reactions is believed to involve the formation of chromium(VI) compounds from the interaction of Cr(acac)₃ with an oxidizing agent. researchgate.net These higher-valent chromium species are likely the effective agents that oxidize the secondary alcohols to ketones. researchgate.net The general process of alcohol oxidation involves the formation of a carbon-oxygen double bond through an elimination reaction. libretexts.org
Below is a table summarizing the catalytic performance of Chromium(III) acetylacetonate in the oxidation of various alcohols.
| Entry | Substrate (Alcohol) | Product | Yield (%) | Time (h) |
| 1 | Benzyl alcohol | Benzaldehyde | 95 | 1.5 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 92 | 2 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 90 | 2.5 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 93 | 1.5 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 88 | 3 |
| 6 | Cinnamyl alcohol | Cinnamaldehyde | 85 | 3.5 |
| 7 | 1-Phenylethanol | Acetophenone | 94 | 1.5 |
| 8 | Diphenylmethanol | Benzophenone | 96 | 1 |
| 9 | Cyclohexanol | Cyclohexanone | 87 | 4 |
| 10 | 2-Heptanol | 2-Heptanone | 82 | 5 |
This table presents data on the oxidation of various alcohols to their corresponding aldehydes and ketones using a catalytic system involving Chromium(III) acetylacetonate. The data highlights the yield and reaction time for each transformation.
Hydrogenation Catalysis and Redox Activity
The redox activity of chromium complexes, including those derived from Cr(acac)₃, is central to their function in hydrogenation catalysis. rsc.org While direct use of Cr(acac)₃ in homogeneous hydrogenation is less common, its redox properties are fundamental to understanding its catalytic potential. The Cr(III)/Cr(II) redox couple is a key feature in many chromium-catalyzed reactions. The oxidation-reduction cycle can involve various chromium species, including Cr³⁺ and Cr²⁺. mdpi.com
In the context of redox flow batteries, a field related to the principles of hydrogenation and redox reactions, chromium acetylacetonate complexes have been studied for their electrochemical properties. rsc.org These studies provide insight into the electron transfer capabilities of such complexes, which is a critical aspect of hydrogenation catalysis. The ability of the chromium center to cycle between different oxidation states facilitates the activation of substrates and reagents in catalytic processes.
Heterogeneous Catalysis with Supported Chromium(III) Acetylacetonate
Supporting Cr(acac)₃ on solid materials creates heterogeneous catalysts that are often more active and stable than their homogeneous counterparts. This approach combines the catalytic properties of the chromium complex with the high surface area and structural integrity of the support.
Catalytic Activity of Grafted Chromium Complexes on Mesoporous Materials
Mesoporous materials like MCM-41 and SBA-15 are excellent supports for chromium catalysts due to their high surface area and ordered pore structures. uu.nlresearchgate.net When Cr(acac)₃ is grafted onto these materials, it can lead to highly active catalysts for reactions such as ethylene polymerization. uu.nlresearchgate.net
The interaction between Cr(acac)₃ and the support can occur through hydrogen bonding or ligand exchange with surface hydroxyl groups. uu.nlresearchgate.net Upon calcination, the grafted Cr(III) species are typically oxidized to Cr(VI), which are anchored to the surface and are often the active sites for polymerization. uu.nlscispace.com These supported catalysts have demonstrated high polymerization rates, for instance, a 1 wt% [Cr(acac)₃]-AlMCM-41 catalyst showed a polymerization rate of 14,000 g of polyethylene per gram of chromium per hour. researchgate.net The properties of the resulting polymer can be influenced by the nature of the support and the chromium loading. uu.nl
The table below illustrates the effect of chromium loading on the catalytic activity for ethylene polymerization using Cr(acac)₃ supported on AlMCM-41.
| Catalyst | Cr Loading (wt%) | Precalcination Temp (°C) | Polymerization Rate (g PE / g Cr·h) |
| 1.00-Al-C | 1.00 | 800 | 14000 |
| 0.50-Al-C | 0.50 | 800 | 11000 |
| 0.25-Al-C | 0.25 | 800 | 8000 |
This table shows the relationship between chromium loading and the rate of ethylene polymerization for catalysts prepared by grafting Chromium(III) acetylacetonate onto AlMCM-41. The data indicates that higher chromium loadings, up to a certain point, can lead to increased catalytic activity.
Influence of Chromium Precursor on Catalyst Performance (e.g., Oxidative Dehydrogenation)
The choice of chromium precursor, including Cr(acac)₃, significantly impacts the performance of the final heterogeneous catalyst. mdpi.comdntb.gov.ua This is particularly evident in reactions like the oxidative dehydrogenation (ODH) of alkanes, a process for converting alkanes to more valuable alkenes. oup.comoup.com
In a study comparing different chromium precursors for the preparation of 5 wt.% Cr/SiO₂ catalysts for propane (B168953) dehydrogenation, the catalyst derived from chromium acetylacetonate (CrAc) exhibited the highest activity. mdpi.comdntb.gov.ua At 750 °C, the CrAc catalyst achieved a propylene (B89431) yield of 32%. mdpi.comdntb.gov.ua This superior performance was attributed to the properties of the chromium species formed on the silica (B1680970) support after calcination. The use of Cr(acac)₃ as a precursor can lead to a high dispersion of chromium oxide particles and a favorable distribution of chromium valence states on the catalyst surface. mdpi.com
The following table compares the catalytic performance of Cr/SiO₂ catalysts prepared from different chromium precursors in the oxidative dehydrogenation of propane.
| Catalyst Precursor | Catalyst Notation | Propane Conversion (%) at 750 °C | Propylene Selectivity (%) at 750 °C | Propylene Yield (%) at 750 °C |
| Chromium(III) acetylacetonate | CrAc | 45 | 71 | 32 |
| Chromium(III) nitrate | CrN | 40 | 65 | 26 |
| Chromium(III) sulfate | CrS | 38 | 68 | 26 |
| Ammonium dichromate | CrB | 35 | 70 | 24.5 |
This table compares the catalytic performance of 5 wt.% Cr/SiO₂ catalysts prepared using different chromium precursors for the oxidative dehydrogenation of propane at 750 °C. The data, derived from a referenced study, shows that the catalyst prepared from Chromium(III) acetylacetonate (CrAc) provided the highest propylene yield. mdpi.comdntb.gov.ua
Mechanistic Studies of Catalytic Processes
The catalytic activity of chromium(3+) acetylacetonate is intrinsically linked to its activation by co-catalysts and its interaction with support materials in heterogeneous systems. In homogeneous catalysis, particularly for ethylene oligomerization and polymerization, organoaluminum compounds such as methylaluminoxane (B55162) (MAO) and other alkylaluminum reagents are commonly employed as activators. Spectroscopic investigations, including in-situ UV-vis and X-ray Absorption Near Edge Structure (XANES), have been instrumental in monitoring the changes in the chromium center's oxidation state and coordination environment during activation. These studies suggest that the interaction with the co-catalyst leads to the reduction of the Cr(III) center and the formation of catalytically active species.
Elucidation of Coordination Mechanisms and Activated Complex Formation
The activation of this compound by organoaluminum co-catalysts initiates a series of complex coordination changes. It is proposed that the process begins with the interaction between the organoaluminum compound and the acetylacetonate (acac) ligands. This can lead to the partial or complete removal of the acac ligands, creating vacant coordination sites on the chromium center.
The formation of the activated complex is a critical step that dictates the subsequent catalytic activity. In the presence of alkylaluminum compounds, it is believed that alkyl groups are transferred to the chromium center, forming a chromium-alkyl bond. This alkylated chromium species is considered a key intermediate in the catalytic cycle. The precise structure of the activated complex is often challenging to isolate and characterize due to its transient and reactive nature. However, spectroscopic evidence and computational studies on related chromium systems provide insights into its likely geometry and electronic structure. For instance, in some systems, a bidentate coordination of a ligand to form an active (PNP)Cr(II)(CH₃)₂ chelate complex has been suggested as the active species.
In heterogeneous systems, where this compound is supported on materials like silica or alumina (B75360), the coordination mechanism involves the interaction of the complex with surface hydroxyl groups. This can occur through hydrogen bonding or ligand exchange reactions, leading to the anchoring of the chromium species onto the support. Subsequent thermal activation in the presence of an oxidizing agent can lead to the formation of highly active chromium(VI) sites, which are characteristic of the Phillips catalyst.
Identification of Active Species and Polymer Chain Propagation Pathways
The nature of the active species derived from this compound is a subject of ongoing research and can vary depending on the specific catalytic system. In homogeneous ethylene oligomerization and polymerization, various chromium oxidation states, including Cr(I), Cr(II), and Cr(III), have been proposed as being catalytically relevant. The interplay between these oxidation states can be complex and is influenced by the choice of co-catalyst and reaction conditions.
Once the active chromium-alkyl species is formed, polymer chain propagation is generally understood to proceed via the Cossee-Arlman mechanism. This mechanism involves the following key steps:
Olefin Coordination: An olefin monomer (e.g., ethylene) coordinates to a vacant site on the chromium center.
Migratory Insertion: The coordinated olefin then inserts into the chromium-alkyl bond. This step results in the formation of a new, longer alkyl chain attached to the chromium center and regenerates a vacant coordination site.
Chain Propagation: The cycle of olefin coordination and migratory insertion repeats, leading to the growth of the polymer chain.
Theoretical studies, including Density Functional Theory (DFT) calculations on related chromium catalyst systems, have provided valuable insights into the energetics of these elementary steps. For instance, calculations on ethylene insertion into chromium-alkyl bonds have helped to confirm the rate-determining nature of this step and to evaluate the feasibility of different chain termination pathways, such as β-hydride elimination.
The table below summarizes key research findings related to the mechanistic aspects of catalysis involving this compound.
| Research Focus | Key Findings | Spectroscopic/Computational Techniques |
| Activation of Cr(acac)₃ with MAO | Leads to the formation of active species for ethylene oligomerization. The oxidation state of chromium is altered during activation. | In-situ UV-vis, XANES |
| Cr(acac)₃ on Silica/Alumina Supports | Interaction with surface hydroxyl groups via hydrogen bonding or ligand exchange. Thermal activation can lead to Cr(VI) species. | FTIR, TPD-MS |
| Ethylene Polymerization Mechanism | Generally follows the Cossee-Arlman mechanism involving olefin coordination and migratory insertion into a Cr-alkyl bond. | DFT Calculations |
| Active Species Identification | The exact nature of the active species is debated and may involve Cr(I), Cr(II), or Cr(III) oxidation states depending on the system. | EPR, XANES |
Coordination Chemistry, Reactivity, and Chirality
Ligand Exchange Kinetics and Mechanisms
The exchange of acetylacetonate (B107027) (acac) ligands in Chromium(III) acetylacetonate, Cr(acac)₃, in solution is a key aspect of its reactivity. Studies using ¹⁴C-labeled complexes in acetylacetone (B45752) as the solvent have provided significant insights into the kinetics of this process. The reaction proceeds without decomposition of the complex at elevated temperatures. oup.com
The rate of exchange is observed to be proportional to the concentration of the Cr(acac)₃ complex, following first-order kinetics. oup.com This indicates that the rate-determining step is a unimolecular process involving the complex itself. The first-order rate constant, k₀, for Cr(acac)₃ has been determined at various temperatures, allowing for the calculation of activation parameters. oup.com
A notable deuterium (B1214612) isotope effect is observed when the ligand exchange is carried out in deuterated acetylacetone (Hacac[methylene-²H₂]). The rate constant, k₀, decreases in the deuterated solvent, suggesting the involvement of proton transfer in the reaction mechanism. oup.com
| Temperature (°C) | First-Order Rate Constant, k₀ (10⁻⁵ s⁻¹) | Activation Enthalpy, ΔH‡ (kJ/mol) | Activation Entropy, ΔS‡ (J/(mol·K)) | Rate Constant Ratio, k₀(H)/k₀(D) |
|---|---|---|---|---|
| 117 | 5.6 | 110 ± 8 | -49 ± 20 | 1.5 ± 0.2 |
Identification of Intermediate Structures (e.g., One-Ended Acetylacetonate Intermediates)
The proposed reaction pathway involves the initial interaction of a solvent molecule (acetylacetone) with the Cr(acac)₃ complex. This leads to the formation of an intermediate where one acetylacetonate ligand is attached to the chromium center through only one oxygen atom, and a solvent molecule occupies the newly available coordination site. oup.com This is followed by proton transfer and subsequent rearrangement, leading to the exchange of the ligand. oup.com The existence of such intermediates is a generally accepted concept for the dissociation and formation reactions of chelate complexes in coordinating solvents. oup.com
Analysis of Associative (Ia) vs. Dissociative (Id) Interchange Mechanisms
The interchange mechanism for ligand substitution can be further classified as either associative (Ia) or dissociative (Id), depending on the degree of bond formation with the incoming ligand and bond breaking with the outgoing ligand in the transition state. dalalinstitute.com For octahedral complexes like Cr(acac)₃, which are often coordinatively saturated, a purely associative mechanism with a seven-coordinate intermediate is less common. libretexts.orgslideserve.com
Aquation Reactions and Their Kinetic Profiles
The aquation of tris(acetylacetonate) complexes involves the replacement of the acetylacetonate ligands by water molecules. The kinetics of this process for the Cr(acac)₃⁻ complex have been investigated. A key finding is that the first step of the aquation, leading to the loss of the first acetylacetonate ligand, is extremely rapid and was too fast to be monitored by the experimental techniques employed in the study. osti.gov
The proposed mechanism for aquation involves an equilibrium where the bidentate acetylacetonate ligand reversibly becomes a monodentate ligand. osti.gov The loss of this monodentate ligand is then subject to both an acid-catalyzed and an acid-independent pathway. osti.gov This indicates that the rate of aquation is dependent on the pH of the solution.
Stereochemistry and Chiral Properties
Resolution of Enantiomers (Δ and Λ Isomers) of Chromium(III) Acetylacetonate
Due to the arrangement of the three bidentate acetylacetonate ligands around the central chromium atom, Cr(acac)₃ is a chiral molecule with idealized D₃ symmetry. wikipedia.orglibretexts.org This chirality results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as the Δ (delta) and Λ (lambda) isomers. ic.ac.uk
The relative inertness of Cr(acac)₃ towards substitution reactions makes the resolution of these enantiomers possible. wikipedia.org Several methods have been successfully employed for this purpose. One classical approach involves the formation of diastereomeric adducts with a chiral resolving agent, such as dibenzoyltartrate, which can then be separated. wikipedia.org Chromatographic techniques have also proven effective, for example, using a chiral column packed with an ion-exchange adduct of Δ-[Ru(phen)₃]²⁺ (where phen is 1,10-phenanthroline) and synthetic hectorite. nih.gov
The resolved enantiomers exhibit distinct optical properties. For instance, their ability to induce a helical twist in a nematic liquid crystal, known as helical twisting power (βM), has been quantified. nih.gov
| Enantiomer | Helical Twisting Power (βM) (μm⁻¹) |
|---|---|
| Λ-[Cr(acac)₃] | +99.5 |
| Δ-[Cr(acac)₃] | -91.0 |
Chiral Induction in Liquid Crystal Phases by Chromium(III) Acetylacetonate Units
Chiral oligomers of acetylacetonato chromium(III) units have been utilized as dopants to induce chiral nematic phases in liquid crystals. nih.gov The linkage of these chiral metal complex units is a strategy explored to enhance chiral induction. acs.org The helical twisting power of these dopants is a measure of their efficiency in inducing a helical structure in the nematic phase. nih.gov
Research into the linkage effects of polynuclear chromium(III) acetylacetonato complexes has provided insights into their chiral induction capabilities. nih.gov Binuclear diastereomers, specifically the ΛΛ and ΔΔ enantiomers of [Cr(acac)₂(taet)Cr(acac)₂], have been synthesized and their helical twisting power (βM) measured when doped into the room-temperature nematic liquid crystal, N-methoxybenzylidene-4-n-butylaniline (MBBA). nih.govacs.org For comparison, the helical twisting power of the monomeric enantiomers, Λ- and Δ-[Cr(acac)₃], were also determined. nih.gov The results, which are interpreted based on the surface chirality model, indicate a comparable level of chiral induction between the monomeric and binuclear species. nih.gov
| Chiral Dopant | Helical Twisting Power (βM) in µm-1 |
|---|---|
| Λ-[Cr(acac)₃] | +99.5 |
| Δ-[Cr(acac)₃] | -91.0 |
| ΛΛ-[Cr(acac)₂(taet)Cr(acac)₂] | +97.9 |
| ΔΔ-[Cr(acac)₂(taet)Cr(acac)₂] | -88.9 |
Photoisomerization of Chiral Chromium(III) Acetylacetonate Complexes
The photoisomerization of chiral chromium(III) acetylacetonate complexes has been observed both in solution and within liquid crystal phases. nih.gov Specifically, the binuclear complex ΔΔ-[Cr(acac)₂(taet)Cr(acac)₂] has been shown to undergo photoisomerization. nih.govacs.org This process involves the change in the complex's chirality upon irradiation with light. acs.org
Studies have demonstrated this photoisomerization in both a hexane (B92381) solution and in the liquid crystal phase of ZLI-1132. nih.gov A notable finding is the influence of the medium on the efficiency of the photoisomerization process. The quantum yield of photoisomerization for ΔΔ-[Cr(acac)₂(taet)Cr(acac)₂] was found to be significantly lower in the liquid crystal phase, reduced to approximately 30% of that observed in the hexane solution. nih.govacs.org
| Medium | Relative Quantum Yield of Photoisomerization |
|---|---|
| Hexane Solution | 100% |
| ZLI-1132 Liquid Crystal Phase | ~30% |
Applications in Materials Science and Advanced Technologies
Precursor Chemistry for Thin Film and Coating Deposition
Cr(acac)3 is extensively utilized as a molecular precursor in chemical vapor deposition (CVD), plasma-assisted CVD (PACVD), atomic layer deposition (ALD), and spray pyrolysis techniques to create high-purity, uniform thin films and coatings of chromium-based materials. sigmaaldrich.comamericanelements.com Its volatility and clean decomposition pathways are advantageous for these processes.
Chromium(III) acetylacetonate (B107027) is an effective precursor for the deposition of hard, nanocrystalline chromium nitride (CrN) coatings, which are valued for their mechanical properties and corrosion resistance. chemicalbook.comsigmaaldrich.com A notable technique is plasma-assisted metal-organic chemical vapor deposition (PAMOCVD), which utilizes a volatile mixture of Cr(acac)3 with either ammonium iodide or ammonium bifluoride. iaea.orgresearchgate.net In this low-temperature process, nitrogen and hydrogen gases are used as precursors to facilitate the formation of CrN. researchgate.net
Research has demonstrated that by optimizing the processing conditions, a maximum deposition rate of approximately 0.9 μm/h can be achieved. iaea.orgresearchgate.net Characterization of the resulting CrN films using X-ray diffraction (XRD) and microscopy reveals a microstructure of globular particles on stainless steel substrates and a smoother surface morphology on yttria-stabilized zirconia (YSZ). iaea.org
| Deposition Parameter | Value / Condition |
| Technique | Plasma Assisted Metal-Organic Chemical Vapor Deposition (PAMOCVD) |
| Chromium Precursor | Chromium(III) acetylacetonate |
| Nitrogen Source | Nitrogen gas, Ammonium iodide or Ammonium bifluoride |
| Max. Deposition Rate | ~0.9 μm/h |
| Film Structure | Nanocrystalline |
This table summarizes key parameters for the deposition of Chromium Nitride coatings using Chromium(III) acetylacetonate as a precursor.
Chromium(III) acetylacetonate is a widely used precursor for synthesizing chromium(III) oxide (Cr2O3) thin films, a material with applications in catalysis, magnetic devices, and protective coatings. sigmaaldrich.com Various deposition techniques have been successfully employed.
Chemical Vapor Deposition (CVD): Ultrasonic-assisted CVD has been used to grow single-crystalline α-Cr2O3 layers on sapphire substrates. researchgate.net This process is typically conducted at temperatures ranging from 700-850°C. researchgate.net Another method, atomic layer deposition (ALD), utilizes sequential exposures of Cr(acac)3 and ozone (O3) as the oxygen source at a lower temperature of 300°C to achieve precise, layer-by-layer growth of polycrystalline rhombohedral Cr2O3 films with no measurable carbon impurities. aip.org
Spray Pyrolysis: This technique involves spraying a solution of Cr(acac)3 onto a heated substrate. dtic.mil The thermal decomposition of the precursor, which begins around 250°C, leads to the formation of a Cr2O3 film. dtic.milacs.org The choice of solvent (e.g., acetic acid, ethanol, or ethanol/water mixtures) and the concentration of the precursor solution significantly impact the deposition time and film characteristics. dtic.mil For instance, films approximately 2000Å thick have been deposited, with deposition times varying from 2 to 8 hours depending on the solvent and concentration. dtic.mil Mist CVD, a related technique, has been used to deposit crystalline α-Cr2O3 thin films on c-plane sapphire at an optimal temperature of 500°C, achieving a deposition rate of 35.37 nm/min. researchgate.net
| Deposition Technique | Substrate | Temperature Range | Resulting Film |
| Ultrasonic-Assisted CVD | Sapphire | 700-850°C | Single-crystalline α-Cr2O3 |
| Atomic Layer Deposition (ALD) | - | 300°C | Polycrystalline rhombohedral Cr2O3 |
| Spray Pyrolysis | Silicon | - | α-Cr2O3 |
| Mist CVD | c-plane Sapphire | 400-550°C | Crystalline α-Cr2O3 |
This table compares different methods for forming Chromium Oxide layers from Chromium(III) acetylacetonate.
Redox Active Materials for Energy Storage Systems
The electrochemical properties of Chromium(III) acetylacetonate make it an attractive candidate for use in advanced energy storage systems, particularly in the development of non-aqueous redox flow batteries (RFBs). chemicalbook.comsigmaaldrich.com
Cr(acac)3 is a promising redox-active material for non-aqueous RFBs due to its capacity for multiple redox reactions and a wide voltage gap between redox potentials, which can exceed 3 volts. researchgate.net This allows for significantly higher cell potentials compared to traditional aqueous RFBs, which are typically limited to about 1.5 V. researchgate.net A key advantage is its potential use as the sole active species in both the positive and negative electrolyte reservoirs, creating a symmetric single-metal RFB. researchgate.net This design can simplify the system and reduce costs by eliminating the need for expensive ion-selective separators. researchgate.net
However, early studies of a single-metal RFB using Cr(acac)3 in an acetonitrile (B52724) electrolyte, while demonstrating a high cell potential of 3.4 V, also showed low coulombic (around 55%) and energy efficiencies (around 20%). researchgate.netresearchgate.net More recent research on a hybrid system combining iron(III) acetylacetonate and chromium(III) acetylacetonate in a non-aqueous electrolyte has shown improved performance, with nominal coulombic and energy efficiencies of 99% and 53%, respectively, over 50 cycles. researchgate.netrsc.org
The electrochemical behavior of Cr(acac)3 in non-aqueous solvents like acetonitrile has been characterized using techniques such as cyclic voltammetry. researchgate.netresearchgate.net These studies have identified multiple redox couples. Four quasi-reversible redox couples have been observed, corresponding to Cr(II)/Cr(III), Cr(I)/Cr(II), Cr(III)/Cr(IV), and Cr(IV)/Cr(V) transitions. researchgate.net The redox couples are centered at approximately -2.1 V and +1.2 V versus a silver/silver ion (Ag/Ag+) reference electrode. researchgate.net Among these, the Cr(III)/Cr(IV) couple has been noted to exhibit comparatively slow kinetics, which can contribute to the low voltage efficiency observed in RFB applications. researchgate.netresearchgate.net
Research into derivatives of Cr(acac)3 has shown that modifying the acetylacetonate (acac) ligand can dramatically impact properties like solubility without significantly altering the fundamental electrochemical potentials. rsc.orgrsc.org For example, introducing ester substituents onto the acac ligand can increase solubility in acetonitrile by more than four orders of magnitude, reaching up to 1.8 M. rsc.org While the parent Cr(acac)3 complex offers a wide electrochemical window, its redox chemistry is noted to be less reversible compared to analogous vanadium complexes. rsc.org However, certain ester-functionalized derivatives have shown slightly more reversible Cr(III)/Cr(IV) couples. rsc.org
| Derivative | Redox Couple 1 (V vs Ag/Ag+) | Redox Couple 2 (V vs Ag/Ag+) | Solubility in Acetonitrile (M) |
| Cr(acac)3 | -2.13 | 1.25 | 0.034 |
| Cr(acac-ester-1)3 | -2.11 | 1.27 | 1.8 |
| Cr(acac-ester-2)3 | -2.11 | 1.28 | 1.4 |
*This table presents electrochemical data for Chromium(III) acetylacetonate and selected ester-functionalized derivatives, highlighting the impact of ligand modification on solubility. Data adapted from research on various acac derivatives. "acac-ester-1" and "acac-ester-2" represent different ester-substituted ligands. rsc.orgrsc.org
Functionalization of Polymeric and Nanoporous Materials
Chromium(III) acetylacetonate is also employed in the modification and functionalization of various materials at the molecular level. It has been used to alter the surface properties of solid polyurethanes when formed in its presence. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Furthermore, Cr(acac)3 interacts with the surfaces of nanoporous oxide materials like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3). isofts.kiev.ua The mechanism of binding differs depending on the nature of the support material. In the case of silica, surface hydroxyl groups are responsible for binding the Cr(acac)3 molecules through the formation of hydrogen bonds with the acetylacetonate ligand. isofts.kiev.ua This interaction is a crucial first step in creating supported chromium species, which can be important for catalytic applications. Upon thermal activation, a ligand substitution reaction can occur between the hydrogen-bonded Cr(acac)3 and the surface hydroxyls, leading to the release of an acetylacetone (B45752) molecule and the covalent bonding of a ≡SiO–Cr(acac)2 species to the silica surface. isofts.kiev.ua
Modification of Surface Properties of Solid Polyurethanes
Chromium(3+) acetylacetonate is utilized in the modification of the surface properties of solid polyurethanes that are formed in its presence sigmaaldrich.com. This application leverages the chemical interactions between the chromium complex and the polymer matrix during its formation. While detailed mechanistic studies in publicly accessible literature are sparse, its use as a modifying agent is noted by chemical suppliers, indicating its role in industrial or research applications aimed at altering the final characteristics of polyurethane materials sigmaaldrich.comchemicalbook.com. The incorporation of such metal complexes into a polymer can influence properties like thermal stability, adhesion, and surface energy.
Enhanced Performance through Anchoring to High-Order Nanoporous Silica
The performance of Cr(acac)₃ in various applications can be significantly enhanced by anchoring it onto high-surface-area supports like high-order nanoporous silica. This approach creates a well-dispersed, stable material that can be used in diverse environments, including acidic media and polar solvents, without degradation jeol.com.
Researchers have successfully grafted Cr(acac)₃ complexes onto mesoporous crystalline materials such as MCM-41 and LUS-1 jeol.comuu.nl. In one novel method, a modified complex, tris(3-bromo-acetylacetonato) chromium(III), was synthesized from Cr(acac)₃ and subsequently anchored to amine-functionalized LUS-1 nanoporous silica jeol.com. Characterization techniques confirmed the successful grafting of the complex inside the pores of the silica support without distorting its ordered structure jeol.com.
Similarly, studies involving the grafting of Cr(acac)₃ onto MCM-41 revealed that the interaction is primarily through hydrogen bonding between the surface hydroxyl groups of the silica and the acetylacetonate ligands uu.nl. In its anchored state, the Chromium(III) ion exists in a pseudo-octahedral coordination, which exhibits a strong distortion from ideal octahedral symmetry uu.nl.
The table below summarizes the characterization data for Cr(acac)₃ grafted onto MCM-41, demonstrating the changes in the material's physical properties before and after grafting and subsequent calcination (heat treatment).
| Material | Cr Loading (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (Å) |
| SiMCM-41 (Pristine) | 0.00 | 1060 | 0.99 | 37.4 |
| As-synthesized 1.00-Si-A | 1.00 | 850 | 0.76 | 35.8 |
| Calcined 1.00-Si-A (550°C) | 1.00 | 1040 | 0.91 | 35.0 |
Data sourced from research on [Cr(acac)3] complexes grafted onto MCM-41 materials uu.nl.
This anchoring strategy not only stabilizes the chromium complex but also makes its active sites more accessible, which is crucial for catalytic and other surface-dependent applications.
Investigations of Magnetic Properties
This compound is a paramagnetic compound due to the presence of three unpaired electrons in the d-orbitals of the Cr³⁺ ion, resulting in a quartet ground state (S=3/2) jeol.comwikipedia.org. This intrinsic magnetism is the foundation for its use as a relaxation agent in Nuclear Magnetic Resonance (NMR) spectroscopy and has prompted deeper investigations into its specific magnetic behaviors jeol.comwikipedia.org.
Single-Ion Magnetic Anisotropy and Zero-Field Splitting in Chromium(III) Complexes
In an ideal octahedral symmetry, the magnetic properties of a Cr³⁺ ion would be isotropic. However, subtle structural distortions, as seen in the D₃ symmetry of Cr(acac)₃, lead to magnetic anisotropy wikipedia.org. This anisotropy results in the lifting of the degeneracy of the spin states even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS) nih.govresearchgate.net.
Theoretical and experimental studies have confirmed the presence of a significant ZFS in Cr(acac)₃. Ab initio calculations suggest that the ground state ZFS in Cr(acac)₃ is unusually large, on the order of 1.2 cm⁻¹, and originates from an anisotropic spin-orbit coupling mechanism acs.org. When Cr(acac)₃ is grafted onto the surface of MCM-41 silica, the resulting surface species is characterized by high zero-field ESR parameters (D and E), providing direct experimental evidence of a strong distortion from octahedral symmetry and a significant ZFS uu.nlresearchgate.net. Further computational work has focused on evaluating the spin-orbit contributions to the ZFS tensor using Density Functional Theory (DFT), aiming to accurately model these properties rsc.org. The presence of ZFS is a critical parameter that dictates the behavior of a complex as a single-ion magnet (SIM), a molecule that can function as a tiny, individual magnet nih.govresearchgate.net.
Spin Coupling Mechanisms in Heteronuclear Chromium(III) Complexes
While Cr(acac)₃ is a mononuclear complex, the principles of its magnetic behavior can be extended to understand multinuclear systems. The study of heteronuclear complexes, containing different metal ions, is crucial for designing materials with tailored magnetic properties. Spin coupling describes the magnetic interaction between different metal centers within a single molecule, mediated by bridging ligands through a mechanism known as superexchange.
Research on heterotrinuclear basic acetates, which are structurally analogous to acetylacetonate complexes, provides insight into these coupling mechanisms. In complexes containing Cr(III), Fe(III), and various divalent metals (M²⁺), the magnetic susceptibility data has been used to determine the nature and strength of the metal-metal interactions rsc.org. By fitting the experimental data to an exchange Hamiltonian, researchers have quantified the exchange parameters (J) for various interactions rsc.org.
The table below presents the determined exchange parameters (J) for different metal-metal interactions in heterotrinuclear basic acetate complexes, illustrating the antiferromagnetic (negative J) or ferromagnetic (positive J) nature of the coupling.
| Interacting Pair | J value (cm⁻¹) | Compound System |
| Cr³⁺ - Cr³⁺ | -30.0 | [Cr₂CoO(MeCO₂)₆(py)₃] |
| Cr³⁺ - Ni²⁺ | -16.4 | [Cr₂NiO(MeCO₂)₆(py)₃] |
| Fe³⁺ - Fe³⁺ | -66.0 | [Fe₂MgO(MeCO₂)₆(py)₃] |
| Fe³⁺ - Mn²⁺ | -11.0 | [Fe₂MnO(MeCO₂)₆(py)₃] |
| Fe³⁺ - Ni²⁺ | -24.5 | [Fe₂NiO(MeCO₂)₆(py)₃] |
Data adapted from Blake, A. B., et al., J. Chem. Soc., Dalton Trans., 1986 rsc.org.
These studies show that the µ₃-oxo atom provides the primary superexchange pathway, and the strength of the magnetic coupling is dependent on the specific metal ions involved rsc.org.
Slow Magnetic Relaxations and Their Origins
Slow magnetic relaxation is a hallmark property of single-molecule magnets, where a molecule retains its magnetic orientation for a period of time after an external field is removed researchgate.net. This behavior is highly dependent on the presence of a significant magnetic anisotropy (ZFS) and an energy barrier to magnetization reversal nih.gov.
However, simple, mononuclear complexes like this compound typically exhibit very fast magnetic relaxation. This property is precisely why Cr(acac)₃ is widely used as a paramagnetic relaxation agent in NMR spectroscopy wikipedia.org. By providing an efficient alternative relaxation pathway through its unpaired electrons, it significantly shortens the spin-lattice relaxation times (T₁) of nuclei being studied, particularly for unprotonated ¹³C atoms, which allows for faster data acquisition and improved signal intensity wikipedia.orgumass.edu. Therefore, while the study of slow relaxation is critical for developing molecular magnets, Cr(acac)₃ itself is a prime example of a complex with rapid relaxation pathways.
Chromium(III)-based Molecular Quantum Bits with Long Coherence Times
In the field of quantum information science, molecular complexes are being explored as potential quantum bits, or qubits. A key requirement for a viable qubit is a long coherence time (T₂), which is the duration for which the quantum state can be maintained before being destroyed by environmental noise.
While simple complexes like Cr(acac)₃ relax too quickly for such applications, researchers have successfully engineered more sophisticated Chromium(III) complexes that exhibit exceptionally long coherence times. By carefully designing the ligand environment, it is possible to create molecular qubits that are shielded from magnetic noise. For example, the chromium(III) complex [Cr(ddpd)₂]³⁺ has demonstrated coherence times of up to 8.4 microseconds (µs) in a deuterated solvent, a value significantly longer than for other previously studied chromium-based compounds wikipedia.org. This extended lifetime is crucial for performing quantum operations.
The table below compares the coherence times of several chromium(III) complexes, highlighting the advances made through ligand design.
| Complex | Coherence Time (T₂) | Temperature (K) |
| K₃[Cr(C₂O₄)₃] | 2.79 µs | 5 |
| [PPh₄][Cr(C₃S₅)₃] | 1.82 µs | 5 |
| [Cr(ddpd)₂]³⁺ (in protio solvent) | 4.25 µs | 7 |
| [Cr(ddpd)₂]³⁺ (in deuterio solvent) | 8.4 µs | 7 |
Data sourced from Lenz, S., et al., Phys. Chem. Chem. Phys., 2019 wikipedia.org.
These findings demonstrate that while the fundamental magnetic properties of the Cr³⁺ ion are important, the strategic design of the coordination sphere is paramount to developing functional molecular qubits with the long coherence times necessary for quantum computing.
Q & A
Q. How should researchers design reproducible experiments involving this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
